molecular formula C11H19N3 B1375908 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane CAS No. 1423367-36-5

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane

Cat. No.: B1375908
CAS No.: 1423367-36-5
M. Wt: 193.29 g/mol
InChI Key: QWQQOCFYULMGMI-UHFFFAOYSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane is a heterocyclic compound that features a pyrazole ring and an azepane ring.

Biochemical Analysis

Biochemical Properties

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as acetylcholinesterase (AchE), which hydrolyzes acetylcholine in the cholinergic nervous system . The interaction between this compound and AchE can lead to inhibition of the enzyme’s activity, affecting neurotransmission and potentially leading to various physiological effects .

Cellular Effects

The effects of this compound on cellular processes are diverse and can influence cell function in multiple ways. This compound has been found to impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling molecules and transcription factors, leading to changes in gene expression patterns . Additionally, this compound can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . For example, the binding of this compound to acetylcholinesterase results in the inhibition of the enzyme, which in turn affects neurotransmitter levels and neural signaling . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical activity . In in vitro and in vivo studies, the long-term exposure to this compound has been observed to cause alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulation of enzyme activity and improvement in metabolic functions . At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and potential toxicity . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells . Understanding the metabolic pathways associated with this compound is crucial for elucidating its biochemical effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes and distributed to different cellular compartments, where it exerts its biochemical effects . The interaction with specific transporters and binding proteins can influence the localization and accumulation of this compound within cells .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound can localize to various subcellular structures, including the nucleus, mitochondria, and endoplasmic reticulum, where it interacts with biomolecules and influences cellular functions . The specific localization of this compound is essential for understanding its role in cellular processes and its potential therapeutic applications.

Preparation Methods

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane typically involves multiple steps, including oxidation, substitution, and cyclization reactionsIndustrial production methods may involve optimizing reaction conditions to improve yield and purity .

Chemical Reactions Analysis

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane undergoes various chemical reactions, including:

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane has several scientific research applications:

    Chemistry: It serves as a versatile scaffold in organic synthesis, enabling the preparation of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes .

Comparison with Similar Compounds

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane can be compared to other similar compounds, such as:

    3,5-dimethylpyrazole: This compound shares the pyrazole ring but lacks the azepane moiety, resulting in different chemical and biological properties.

    1H-pyrazole-4-yl derivatives: These compounds have variations in the substituents on the pyrazole ring, leading to diverse reactivity and applications.

    Azepane derivatives:

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-8-11(9(2)14-13-8)10-6-4-3-5-7-12-10/h10,12H,3-7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQQOCFYULMGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C2CCCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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